molecular formula C8H7F3O2S B1471875 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid CAS No. 1501683-23-3

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid

Cat. No.: B1471875
CAS No.: 1501683-23-3
M. Wt: 224.2 g/mol
InChI Key: PVWRTAMPRYBIBT-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and biological activity

Scientific Research Applications

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid has several scientific research applications:

Safety and Hazards

The safety information for “3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidizing agents, which can influence its reactivity and stability . The nature of these interactions often involves the formation of stable complexes, which can affect the overall biochemical pathways in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal conditions but can degrade when exposed to excess heat or strong oxidizing agents . These temporal effects are important for designing experiments and interpreting results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thiophenyl)propanoic acid: Similar structure but lacks the trifluoromethyl group.

    5-Trifluoromethyl-2-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the thiophene ring.

Uniqueness

3-(5-(Trifluoromethyl)thiophen-2-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the propanoic acid moiety.

Properties

IUPAC Name

3-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1,3H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWRTAMPRYBIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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